(2E)-2-(1H-Benzimidazol-2-YL)-3-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-2-propenenitrile
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Overview
Description
(2E)-2-(1H-Benzimidazol-2-YL)-3-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-2-propenenitrile is a complex organic compound that features a benzimidazole moiety, a pyrazole ring, and a piperidinylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-Benzimidazol-2-YL)-3-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-2-propenenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1H-Benzimidazol-2-YL)-3-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-2-propenenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (2E)-2-(1H-Benzimidazol-2-YL)-3-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-2-propenenitrile is studied for its potential as a therapeutic agent. Its interactions with biological targets can provide insights into new drug development.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for the development of inhibitors or modulators of biological pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-2-(1H-Benzimidazol-2-YL)-3-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-2-propenenitrile involves its interaction with specific molecular targets. The benzimidazole and pyrazole rings can bind to enzymes or receptors, modulating their activity. The piperidinylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its action in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- Ethyl acetoacetate
- Disilane-bridged architectures
Uniqueness
Compared to similar compounds, (2E)-2-(1H-Benzimidazol-2-YL)-3-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-2-propenenitrile stands out due to its unique combination of functional groups
Properties
Molecular Formula |
C30H26N6O2S |
---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[1-phenyl-3-(4-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C30H26N6O2S/c31-20-23(30-32-27-11-5-6-12-28(27)33-30)19-24-21-36(25-9-3-1-4-10-25)34-29(24)22-13-15-26(16-14-22)39(37,38)35-17-7-2-8-18-35/h1,3-6,9-16,19,21H,2,7-8,17-18H2,(H,32,33)/b23-19+ |
InChI Key |
GXTBJJZMOIXQBO-FCDQGJHFSA-N |
Isomeric SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NN(C=C3/C=C(\C#N)/C4=NC5=CC=CC=C5N4)C6=CC=CC=C6 |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NN(C=C3C=C(C#N)C4=NC5=CC=CC=C5N4)C6=CC=CC=C6 |
Origin of Product |
United States |
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